![molecular formula C17H27NO2 B5775957 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B5775957.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanamine, commonly known as Methoxetamine or MXE, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. The compound was first synthesized in 2010 by a team of researchers led by John W. Huffman at Purdue University. MXE has gained popularity in the scientific community due to its unique pharmacological properties, which make it a promising research tool for studying the central nervous system.
Mechanism of Action
MXE acts as a non-competitive antagonist at the NMDA receptor, which leads to the inhibition of glutamate-mediated neurotransmission. This results in a dissociative state characterized by altered sensory perception, depersonalization, and detachment from reality. MXE also acts as a serotonin reuptake inhibitor, which increases the concentration of serotonin in the synaptic cleft and leads to an elevation in mood.
Biochemical and Physiological Effects
MXE has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause respiratory depression and impaired motor coordination. Long-term use of MXE has been associated with memory impairment, cognitive dysfunction, and psychosis.
Advantages and Limitations for Lab Experiments
MXE has several advantages as a research tool. It is a potent and selective NMDA receptor antagonist, which makes it useful for studying the role of the NMDA receptor in various physiological and pathological conditions. MXE is also relatively stable and has a long half-life, which makes it easy to administer and study in laboratory animals.
However, MXE also has several limitations. It has a narrow therapeutic window, which means that small changes in dosage can lead to significant changes in its effects. MXE is also highly lipophilic, which makes it difficult to dissolve in water and limits its use in certain experimental settings.
Future Directions
There are several future directions for research on MXE. One area of interest is the development of novel analogs of MXE that have improved pharmacological properties and fewer side effects. Another area of interest is the study of the long-term effects of MXE use on cognitive function and behavior. Finally, there is a need for further research on the mechanisms of action of MXE and its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Synthesis Methods
MXE is synthesized by reacting 3,4-dimethoxyphenylacetone with cyclohexanone in the presence of methylamine and a reducing agent such as sodium borohydride. The reaction yields N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexanone, which is then converted to MXE by reacting it with hydrochloric acid and aluminum amalgam.
Scientific Research Applications
MXE has been used in scientific research to study the central nervous system and its effects on behavior. It has been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. MXE has also been shown to have an affinity for the serotonin transporter, which is involved in the regulation of mood and anxiety.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-13-4-7-15(8-5-13)18-11-10-14-6-9-16(19-2)17(12-14)20-3/h6,9,12-13,15,18H,4-5,7-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUKBKZDTGLPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine |
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